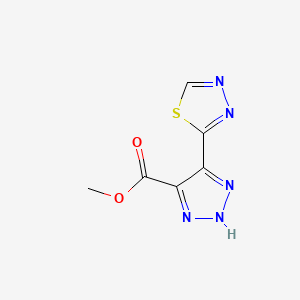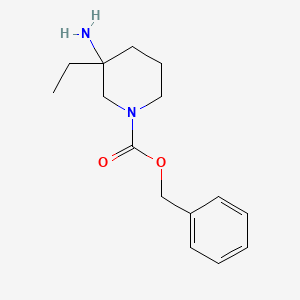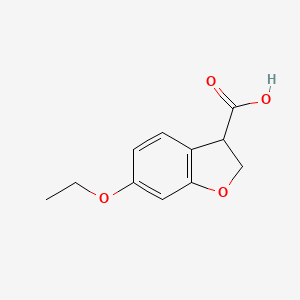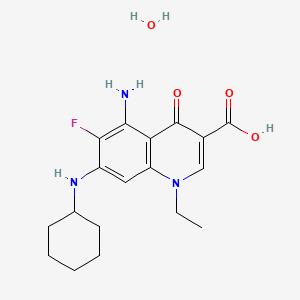![molecular formula C18H24ClNO B6604883 {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride CAS No. 2770368-62-0](/img/structure/B6604883.png)
{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride, also known as 5-CPA, is a cyclic amine derivative that has been used in scientific research for a variety of applications. It is a small molecule with a molecular weight of about 244.6 g/mol and is soluble in water. 5-CPA has been used in a variety of studies, including those related to the synthesis of compounds, the mechanism of action, biochemical and physiological effects, and the advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride is not fully understood. However, it is believed that {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride acts as an agonist at the 5-HT2A serotonin receptor, which is involved in the regulation of a variety of physiological processes. In addition, it is thought that {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride may also interact with other receptors and enzymes, such as the dopamine and norepinephrine receptors, as well as enzymes involved in the synthesis and breakdown of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride are not fully understood. However, it has been found to have a variety of effects, including the inhibition of the growth of certain types of cancer cells, the modulation of neurotransmitter levels, the inhibition of certain enzymes, and the modulation of gene expression. In addition, {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride has been found to have antidepressant, anxiolytic, and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
The use of {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride in laboratory experiments has a number of advantages and limitations. One advantage is that it is a small molecule, which makes it easier to synthesize and manipulate in the laboratory. In addition, {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride is soluble in water, which makes it easier to use in aqueous solutions. However, one limitation is that {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride is not very stable and can degrade over time. In addition, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research related to {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride. One potential direction is to further investigate the mechanism of action of {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride and its effects on neurotransmitter levels and gene expression. In addition, further research could be done to better understand the biochemical and physiological effects of {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride and to determine its potential use in cancer research. Another potential direction is to investigate the potential use of {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride in drug discovery and development, as well as its potential use in other therapeutic applications. Finally, further research could be done to investigate the advantages and limitations of using {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride in laboratory experiments.
Synthesis Methods
{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride can be synthesized from the reaction of 4-cyclohexylphenol and furan-2-ylmethanol, followed by methylation and hydrochlorination. The reaction is carried out in a reaction flask at a temperature of 70-80°C, and the reaction is complete after 2-3 hours. The product is then purified by column chromatography and recrystallized from a suitable solvent.
Scientific Research Applications
{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride has been studied in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including those related to drug discovery and development. It has also been used in studies related to the mechanism of action, biochemical and physiological effects, and the advantages and limitations for laboratory experiments. In addition, {[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride has been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain types of cancer cells.
properties
IUPAC Name |
1-[5-(4-cyclohexylphenyl)furan-2-yl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-19-13-17-11-12-18(20-17)16-9-7-15(8-10-16)14-5-3-2-4-6-14;/h7-12,14,19H,2-6,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYOGCYFQMLPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)C2=CC=C(C=C2)C3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride](/img/structure/B6604800.png)
![tert-butyl 4-(3-{[(benzyloxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)piperidine-1-carboxylate](/img/structure/B6604808.png)
![rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604810.png)
![rac-(1R,5S,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B6604814.png)

![rac-(1R,5S,6R)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl chloride](/img/structure/B6604828.png)



![4-({[(2-methylpyrimidin-4-yl)methyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B6604878.png)

![dimethyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine trihydrochloride](/img/structure/B6604890.png)

